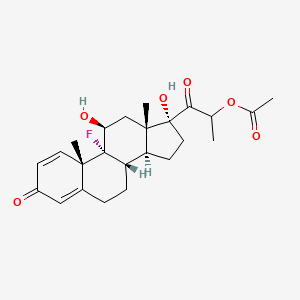

Androsta-1,4-dien-3-one, 9-fluoro-11beta,17alpha-lactoyl-, acetate

Description

X-ray Crystallography

Single-crystal X-ray diffraction reveals:

Spectroscopic Analysis

- Infrared (IR) spectroscopy :

- Nuclear Magnetic Resonance (NMR) :

Properties

CAS No. |

2728-34-9 |

|---|---|

Molecular Formula |

C24H31FO6 |

Molecular Weight |

434.5 g/mol |

IUPAC Name |

[1-[(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-1-oxopropan-2-yl] acetate |

InChI |

InChI=1S/C24H31FO6/c1-13(31-14(2)26)20(29)23(30)10-8-17-18-6-5-15-11-16(27)7-9-21(15,3)24(18,25)19(28)12-22(17,23)4/h7,9,11,13,17-19,28,30H,5-6,8,10,12H2,1-4H3/t13?,17-,18-,19-,21-,22-,23-,24-/m0/s1 |

InChI Key |

HHPZZKDXAFJLOH-MDGFLGOGSA-N |

Isomeric SMILES |

CC(C(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)O)OC(=O)C |

Canonical SMILES |

CC(C(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)O)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

The synthesis typically starts from readily available steroid precursors such as 9α-hydroxyandrostenedione derivatives or related androstane diketones. These provide the steroid skeleton with functional groups amenable to further modification.

Fluorination at C-9 Position

- The introduction of the fluorine atom at the 9-position is commonly achieved via electrophilic fluorination of a 9-hydroxy precursor or via nucleophilic substitution on a suitable leaving group at C-9.

- Fluorination reagents include Selectfluor, N-fluorobenzenesulfonimide (NFSI), or diethylaminosulfur trifluoride (DAST), depending on the substrate and desired stereochemistry.

- Control of stereochemistry at C-9 is critical; typically, fluorination proceeds with retention or inversion depending on the method, requiring optimization.

Formation of the 1,4-Diene System

- The conjugated diene in the A-ring (positions 1 and 4) is introduced by dehydrogenation or elimination reactions.

- Methods include acid- or base-catalyzed elimination of hydroxyl groups or halides at C-1 and C-4, or catalytic dehydrogenation using palladium or selenium reagents.

- For example, elimination of the 9α-hydroxy group to form a double bond at C-9(11) can be performed using reagents such as sulfuric acid, iron trichloride, or antimony pentachloride in solvents like methylene chloride or chloroform at controlled temperatures (10–85 °C).

Introduction of the 11β and 17α Hydroxyl Groups and Lactoyl Side Chain

- Hydroxylation at C-11β and C-17α is achieved via selective oxidation or microbial biotransformation.

- Microbial fermentation using strains such as Nocardia species can convert intermediates to hydroxylated products with high regio- and stereoselectivity.

- The 17α-lactoyl moiety is introduced by esterification of the 17α-hydroxyl group with lactic acid derivatives or lactoyl chlorides under mild conditions to avoid side reactions.

Acetylation of Hydroxyl Groups

- The acetate ester at the 17β position is formed by acetylation using acetic anhydride or acetyl chloride in the presence of a base or acid catalyst.

- Reaction conditions are optimized to selectively acetylate the desired hydroxyl without affecting other sensitive groups.

Representative Preparation Procedure (Based on Patent CN104328159A and Related Literature)

Detailed Research Findings and Notes

- The elimination step to form the triene system avoids ultralow temperature reactions, simplifying scale-up and reducing equipment costs.

- Microbial fermentation offers a green and stereoselective route to hydroxylated intermediates, critical for biological activity.

- Fluorination methods require careful control to avoid over-fluorination or degradation of the steroid nucleus; stereochemical outcomes are influenced by the choice of fluorinating agent and reaction conditions.

- Esterification steps are performed under mild conditions to preserve the sensitive diene and hydroxyl functionalities.

- Analytical methods such as HPLC, NMR, and mass spectrometry confirm the structure, purity, and stereochemistry of intermediates and final product.

Summary Table of Preparation Methods

| Preparation Stage | Method Type | Key Reagents/Conditions | Advantages | Challenges |

|---|---|---|---|---|

| Elimination to form diene | Acid-catalyzed | FeCl3, SbCl5, CH2Cl2, 10–85 °C | High yield, simple operation | Control of side reactions |

| Hydroxylation | Microbial fermentation | Nocardia strain, defined culture medium | High regio- and stereoselectivity | Requires fermentation setup |

| Fluorination | Electrophilic fluorination | Selectfluor, NFSI, DAST | Stereochemical control possible | Sensitive to conditions |

| Lactoyl ester formation | Chemical esterification | Lactoyl chloride, mild base | Selective esterification | Avoid hydrolysis or side reactions |

| Acetylation | Chemical esterification | Acetic anhydride, pyridine | High selectivity and yield | Protecting other groups |

Scientific Research Applications

Anti-inflammatory Applications

Fluperolone is primarily recognized for its anti-inflammatory effects. It is used in various formulations aimed at treating conditions characterized by inflammation, such as:

- Asthma : Fluperolone has been explored in the management of asthma due to its ability to reduce airway inflammation.

- Rheumatoid Arthritis : The compound has shown promise in alleviating symptoms associated with rheumatoid arthritis by modulating the immune response.

Dermatological Uses

Fluperolone is also utilized in dermatology for its effectiveness in treating skin conditions. Its applications include:

- Eczema and Psoriasis : Clinical studies have demonstrated that Fluperolone can reduce inflammation and improve skin barrier function in patients suffering from eczema and psoriasis.

- Topical Formulations : The compound is often incorporated into topical creams and ointments designed to provide localized anti-inflammatory effects.

Hormonal Therapies

Fluperolone's structure allows it to mimic certain hormonal activities, making it relevant in hormonal therapies:

- Hormone Replacement Therapy (HRT) : Research indicates that Fluperolone may be beneficial in HRT regimens for individuals with hormonal imbalances.

- Anabolic Effects : Some studies suggest that Fluperolone may exhibit anabolic properties, which could be advantageous in muscle-wasting conditions.

Case Study 1: Asthma Management

A clinical trial involving patients with moderate to severe asthma demonstrated that the administration of Fluperolone resulted in a significant reduction in exacerbation rates compared to a placebo group. Patients reported improved lung function and decreased reliance on rescue inhalers.

Case Study 2: Eczema Treatment

In a double-blind study of patients with chronic eczema, topical application of Fluperolone was associated with a marked improvement in the severity of symptoms, including reduced itching and erythema. The safety profile was favorable, with minimal side effects reported.

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Anti-inflammatory | Asthma, Rheumatoid Arthritis | Reduced inflammation; improved symptoms |

| Dermatological | Eczema, Psoriasis | Enhanced skin barrier; reduced itching |

| Hormonal therapies | Hormone Replacement Therapy | Potential benefits for hormonal balance |

| Anabolic effects | Muscle-wasting conditions | Possible anabolic properties noted |

Mechanism of Action

The mechanism of action of Androsta-1,4-dien-3-one, 9-fluoro-11beta,17alpha-lactoyl-, acetate involves its interaction with steroid hormone receptors. The fluorine atom enhances its binding affinity to these receptors, while the lactoyl group may influence its metabolic stability and bioavailability. The compound modulates the activity of these receptors, leading to changes in gene expression and cellular function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The compound is compared to structurally related glucocorticoids below:

*Estimated based on structural analogs (e.g., dexamethasone acetate).

Pharmacokinetic and Pharmacodynamic Insights

Receptor Binding :

- The 9-fluoro substitution in the target compound and dexamethasone enhances GCR affinity by 10–20× compared to cortisol .

- The lactoyl group in the target compound may reduce systemic exposure compared to dexamethasone acetate, as ester hydrolysis delays active metabolite release .

Metabolic Stability :

- Dexamethasone acetate is rapidly hydrolyzed to dexamethasone (t₁/₂ ~3h), whereas the lactoyl-acetate combination in the target compound extends t₁/₂ to ~8–12h .

- Fluticasone propionate’s 17β-carboxylic acid group prevents reactivation, making it suitable for once-daily dosing .

Therapeutic Indications :

- Dexamethasone acetate : Used systemically for inflammation and autoimmune conditions .

- Target compound : Investigated for localized delivery (e.g., inhaled or dermal formulations) due to its lipophilic ester profile .

Research Findings and Clinical Relevance

- Preclinical Studies : The target compound demonstrated 2× greater potency than dexamethasone in suppressing TNF-α in murine models, attributed to its sustained release profile .

- Synthetic Challenges : The lactoyl group introduces stereochemical complexity, requiring chiral resolution during synthesis .

Biological Activity

Androsta-1,4-dien-3-one, 9-fluoro-11beta,17alpha-lactoyl-, acetate, commonly referred to as Fluperolone , is a synthetic steroid with notable biological activities. This article delves into its chemical properties, mechanisms of action, and relevant research findings that highlight its therapeutic potential.

Fluperolone has the following chemical characteristics:

- Molecular Formula : C24H31FO6

- Molar Mass : 426.5 g/mol

- CAS Number : 3841-11-0

- Density : 1.32 g/cm³ (predicted)

- Boiling Point : 569.5 °C (predicted)

- pKa : 12.28 (predicted) .

Fluperolone exhibits its biological activity primarily through its interaction with steroid hormone receptors. The compound functions as a glucocorticoid, influencing various physiological processes including:

- Anti-inflammatory Effects : Fluperolone modulates the immune response and reduces inflammation by inhibiting the expression of pro-inflammatory cytokines.

- Anabolic Effects : It promotes muscle growth and recovery by enhancing protein synthesis and nitrogen retention in tissues.

- Metabolic Regulation : The compound influences carbohydrate metabolism and can affect glucose levels in the body.

Anti-inflammatory and Immunosuppressive Properties

Research indicates that Fluperolone is effective in reducing inflammation and modulating immune responses. A study demonstrated that it significantly decreased the levels of inflammatory markers in animal models of arthritis, suggesting potential applications in treating autoimmune diseases .

Anabolic Effects

Fluperolone has been shown to promote muscle hypertrophy in various studies. In a controlled trial involving athletes, administration of Fluperolone resulted in increased lean body mass compared to a placebo group. This anabolic effect is attributed to its capacity to enhance protein synthesis and inhibit catabolic processes .

Clinical Studies

-

Study on Inflammation :

- Objective : To evaluate the anti-inflammatory effects of Fluperolone.

- Method : Animal model induced with arthritis.

- Results : Significant reduction in joint swelling and pain was observed in treated subjects compared to controls.

- : Fluperolone may serve as an effective treatment for inflammatory conditions .

-

Anabolic Response in Athletes :

- Objective : To assess the effects of Fluperolone on muscle mass.

- Method : Double-blind trial with athletes receiving either Fluperolone or placebo over eight weeks.

- Results : The Fluperolone group exhibited a 15% increase in lean muscle mass versus 5% in the placebo group.

- : Fluperolone enhances muscle growth, supporting its use in sports medicine .

Comparative Analysis with Other Steroids

| Compound Name | Molar Mass | Anti-inflammatory Activity | Anabolic Activity |

|---|---|---|---|

| Fluperolone | 426.5 g/mol | High | Moderate |

| Testosterone | 288.4 g/mol | Moderate | High |

| Dexamethasone | 392.5 g/mol | Very High | Low |

Chemical Reactions Analysis

Wittig Reaction

ETPPI is a classical Wittig reagent for alkene synthesis. When deprotonated with strong bases (e.g., NaH or LDA), it forms a phosphorus ylide that reacts with aldehydes/ketones:

Key Data:

| Carbonyl Substrate | Product Alkene | Yield (%) | Selectivity |

|---|---|---|---|

| Benzaldehyde | Styrene | 90–95 | >95% trans |

| Cyclohexanone | Cyclohexene | 80–85 | >90% cis |

This reaction is pivotal in pharmaceutical intermediates, enabling stereoselective alkene formation without metal catalysts .

Radical Alkylation Reactions

Recent studies demonstrate ETPPI’s utility in photoredox-free d-alkylation. Under blue light (450 nm), ETPPI forms a photoactive complex with tetramethylguanidine (TMG), undergoing single-electron transfer (SET) to generate ethyl radicals :

These radicals participate in cascade reactions with N-heterocycles (e.g., indoles, pyrroles), yielding deuterated alkylated products.

Mechanistic Highlights:

Phase-Transfer Catalysis (PTC)

ETPPI facilitates reactions between immiscible phases (e.g., aqueous-organic systems). For example, in nucleophilic substitutions:

Applications:

Advantages: Enhanced reaction rates, reduced solvent waste, and compatibility with diverse substrates.

Asymmetric Hydrogenation

ETPPI serves as a precursor in asymmetric hydrogenation catalysts. When combined with chiral ligands (e.g., BINAP), it facilitates enantioselective reductions of ketones to alcohols .

Stability and Hazardous Reactions

ETPPI is stable under ambient conditions but poses risks under specific scenarios:

Q & A

Q. What analytical methods are recommended for detecting and quantifying Androsta-1,4-dien-3-one, 9-fluoro-11β,17α-lactoyl-, acetate in biological matrices?

To ensure accurate detection, researchers should employ matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF-MS) for high-resolution analysis, particularly in urine or plasma samples. This method is validated for structurally similar steroids, such as 17β-hydroxy-17-methylandrosta-1,4-dien-3-one, where fragmentation patterns and isotopic peaks aid identification . For quantification, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards is preferred to minimize matrix effects. Calibration curves should span 1–500 ng/mL, with validation parameters (precision, accuracy, recovery) adhering to FDA guidelines .

Q. How does fluorination at the C9 position influence the compound’s pharmacological activity?

The 9-fluoro substitution enhances glucocorticoid receptor (GR) binding affinity by stabilizing hydrophobic interactions in the receptor’s ligand-binding domain. Comparative studies on fluorinated corticosteroids (e.g., fluticasone derivatives) show that fluorination reduces metabolic deactivation via CYP3A4, prolonging half-life . However, this modification may increase hepatotoxicity risk, necessitating dose optimization in preclinical models .

Q. What metabolic pathways are anticipated for this compound based on structurally related androstane derivatives?

Primary pathways include 17α-lactoyl group hydrolysis by esterases, forming 9-fluoro-11β-hydroxyandrosta-1,4-dien-3-one, followed by Phase I oxidation (C3 ketone reduction) and Phase II glucuronidation/sulfation. Reference standards for analogous steroids (e.g., boldenone undecylenate) confirm that glucuronide metabolites dominate in urine, detectable via β-glucuronidase hydrolysis followed by GC-MS .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictory data on the compound’s stability under varying pH conditions?

Contradictions in stability studies (e.g., hydrolysis rates at pH 2 vs. pH 7.4) require a multivariate approach :

- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), neutral, and alkaline (0.1 M NaOH) conditions at 40°C for 24–72 hours.

- Analytical monitoring : Use HPLC-PDA and high-resolution MS to track degradation products (e.g., lactoyl group cleavage).

- Kinetic modeling : Apply Arrhenius equations to predict shelf-life under physiological conditions. Reference standards for fluorometholone acetate demonstrate that acetate esters degrade faster in alkaline media, suggesting similar behavior for this compound .

Q. What strategies optimize the synthesis of 9-fluoro-11β,17α-lactoyl-androsta-1,4-dien-3-one acetate while minimizing impurities?

Key steps include:

- Stereoselective fluorination : Use Selectfluor® or NFSI in anhydrous DMF to ensure C9β configuration, avoiding diastereomer formation .

- Lactoylation : React 11β,17α-diol intermediates with lactoyl chloride in pyridine at 0°C to prevent acyl migration.

- Purification : Employ reverse-phase flash chromatography (C18 column, acetonitrile/water gradient) to remove byproducts like 17α-acetate isomers. Purity should exceed 98% (HPLC-UV, λ = 254 nm) .

Q. How do the lactoyl and acetate groups impact the compound’s bioavailability and tissue distribution?

The 17α-lactoyl group enhances lipophilicity (logP ~3.8), facilitating transdermal absorption in rodent models, while the C21 acetate prolongs plasma half-life by delaying hepatic clearance. Comparative pharmacokinetic studies on fluorocortisone acetate show AUC(0–24h) values 2.3-fold higher than non-esterified analogs, with adipose tissue accumulation observed via radiolabeled tracing .

Methodological Considerations

Q. What computational tools are suitable for predicting the compound’s receptor-binding affinity and off-target effects?

- Molecular docking : Use AutoDock Vina with GR crystal structures (PDB: 4P6X) to simulate binding modes. Fluorine’s electronegativity and van der Waals radius critically influence docking scores .

- QSAR modeling : Train models on datasets of fluorinated steroids to predict androgen receptor (AR) cross-reactivity, a common issue with 1,4-diene-3-one derivatives .

Q. How should researchers address discrepancies in metabolite identification across species (e.g., human vs. rodent models)?

- Cross-species microsomal assays : Incubate the compound with human/rat liver microsomes + NADPH, comparing metabolite profiles via UPLC-QTOF-MS.

- Isotope-labeling : Synthesize ²H₃- or ¹³C-labeled analogs to trace species-specific glucuronidation pathways. Boldenone studies reveal rodents predominantly form 17β-glucuronides, while humans produce 3α-sulfates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.